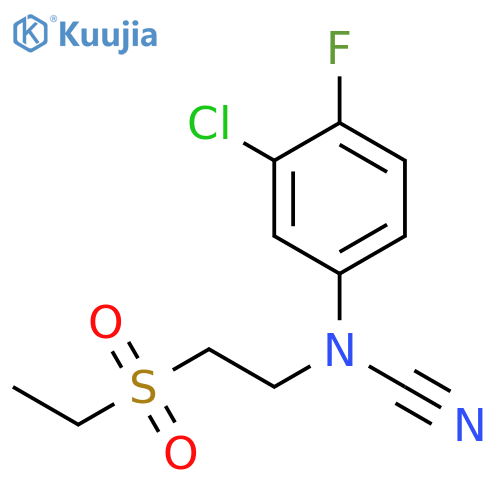

Cas no 1436183-77-5 (3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline)

3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline 化学的及び物理的性質

名前と識別子

-

- Cyanamide, N-(3-chloro-4-fluorophenyl)-N-[2-(ethylsulfonyl)ethyl]-

- 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline

-

- インチ: 1S/C11H12ClFN2O2S/c1-2-18(16,17)6-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3

- InChIKey: HVXLBOQLPXWJPA-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(F)C(Cl)=C1)(CCS(CC)(=O)=O)C#N

じっけんとくせい

- 密度みつど: 1.401±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 534.2±50.0 °C(Predicted)

- 酸性度係数(pKa): -4.47±0.50(Predicted)

3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26577486-0.05g |

3-chloro-N-cyano-N-[2-(ethanesulfonyl)ethyl]-4-fluoroaniline |

1436183-77-5 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroanilineに関する追加情報

Introduction to 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline (CAS No. 1436183-77-5)

3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline, identified by its CAS number 1436183-77-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a chloro substituent, a cyano group, and an ethanesulfonyl moiety attached to an aniline backbone. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in medicinal chemistry.

The structural composition of 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline is highly intriguing and offers multiple points for chemical modification. The N-cyano group, for instance, is known for its ability to enhance the bioavailability of drugs by improving their solubility and stability. Additionally, the ethanesulfonyl group can serve as a pharmacophore, contributing to the binding affinity of the molecule to biological targets. The 4-fluoro substituent on the aniline ring further modulates the electronic properties of the molecule, potentially influencing its metabolic pathways and pharmacokinetic behavior.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline are being extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The unique structural features of this compound make it a valuable scaffold for designing next-generation drugs that can interact with biological targets in a highly specific manner.

The synthesis of 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are employed to construct the desired molecular framework. The use of high-purity starting materials and rigorous quality control measures ensures the final product meets the stringent standards required for pharmaceutical applications.

The pharmacological properties of 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline have been the subject of numerous preclinical studies. These studies have revealed promising results regarding its potential as an anti-inflammatory agent, due to its ability to modulate key signaling pathways involved in inflammation. Furthermore, preliminary data suggest that this compound may exhibit antitumor activity by inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The development of 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline into a clinical candidate is an iterative process that involves extensive characterization and optimization. Computational modeling techniques are utilized to predict how the molecule will interact with biological targets at the molecular level. This approach helps in identifying potential lead compounds that can be further refined to improve their pharmacological profile.

In conclusion, 3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline (CAS No. 1436183-77-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in shaping the future of medicine.

1436183-77-5 (3-chloro-N-cyano-N-2-(ethanesulfonyl)ethyl-4-fluoroaniline) 関連製品

- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)

- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)

- 2229102-26-3(tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)

- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)

- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)

- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)

- 91-10-1(2,6-Dimethoxyphenol)